molecular formula C11H11ClO2 B088427 3-Chloro-3-methyl-5-phenyloxolan-2-one CAS No. 15121-77-4

3-Chloro-3-methyl-5-phenyloxolan-2-one

Cat. No.: B088427
CAS No.: 15121-77-4
M. Wt: 210.65 g/mol
InChI Key: IVPWPXOKZYCQNZ-UHFFFAOYSA-N
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Description

3-Chloro-3-methyl-5-phenyloxolan-2-one is a five-membered lactone (cyclic ester) with a phenyl group at position 5 and chloro and methyl substituents at position 3. Its molecular formula is C₁₀H₉ClO₂, and its structure features an oxygen atom in the oxolanone ring. This compound’s reactivity and applications are influenced by its electron-withdrawing chloro group, steric hindrance from the methyl group, and the aromatic phenyl moiety.

Properties

CAS No.

15121-77-4

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

3-chloro-3-methyl-5-phenyloxolan-2-one

InChI

InChI=1S/C11H11ClO2/c1-11(12)7-9(14-10(11)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI Key

IVPWPXOKZYCQNZ-UHFFFAOYSA-N

SMILES

CC1(CC(OC1=O)C2=CC=CC=C2)Cl

Canonical SMILES

CC1(CC(OC1=O)C2=CC=CC=C2)Cl

Other CAS No.

15121-77-4

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Ring Type Substituents Key Features
This compound Not provided C₁₀H₉ClO₂ Oxolanone 3-Cl, 3-CH₃, 5-C₆H₅ Lactone; electron-withdrawing Cl and steric CH₃; aromatic stabilization
5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one 711-85-3 C₁₀H₁₀ClNO₂ Oxazolidinone 5-CH₂Cl, 3-C₆H₅ Contains nitrogen; chloromethyl group may enhance reactivity
5-Chloro-2-methyl-4-isothiazolin-3-one 26172-55-4 C₄H₄ClNOS Isothiazolinone 5-Cl, 2-CH₃ Biocide; sulfur atom; stringent safety protocols
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one 27314-13-2 C₁₃H₁₀ClF₃N₃O Pyridazinone 4-Cl, 5-NHCH₃, 2-C₆H₃(CF₃) Six-membered ring; trifluoromethylphenyl; potential pharmacological activity

Structural Analysis

Ring Systems: Oxolanone (Target): A five-membered lactone with one oxygen atom. The absence of nitrogen distinguishes it from oxazolidinones and pyridazinones. Oxazolidinone (C₁₀H₁₀ClNO₂): Contains both oxygen and nitrogen, enabling hydrogen bonding and diverse reactivity (e.g., antimicrobial agents) . Isothiazolinone (C₄H₄ClNOS): Sulfur and nitrogen in the ring confer biocidal properties but increase toxicity risks . Pyridazinone (C₁₃H₁₀ClF₃N₃O): Six-membered ring with two nitrogens; trifluoromethyl group enhances lipophilicity and metabolic stability .

5-C₆H₅ provides aromatic stabilization, contrasting with the pyridazinone’s trifluoromethylphenyl group, which introduces strong electron-withdrawing effects . The oxazolidinone’s 5-CH₂Cl group may undergo hydrolysis or nucleophilic substitution more readily than the target’s 3-Cl .

Physicochemical and Functional Differences

Reactivity: Lactones like the target compound are prone to ring-opening reactions under basic or nucleophilic conditions. The oxazolidinone’s nitrogen allows for additional reactivity (e.g., forming amides) . Isothiazolinones exhibit rapid biocidal action due to sulfur’s electrophilicity but require strict handling protocols to avoid dermal toxicity .

Potential Applications: The target’s lactone structure suggests utility in polymer synthesis or prodrug design. Pyridazinones and oxazolidinones are often explored for medicinal chemistry due to their heteroatom-rich scaffolds .

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